

Molecular weight of DMT-2'-F-dA(bz) phosphoramidite

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Compound of Interest

Compound Name: DMT-2'-F-dA(bz) phosphoramidite

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An In-depth Technical Guide to **DMT-2'-F-dA(bz) Phosphoramidite** for Researchers and Drug Development Professionals

Introduction

DMT-2'-F-dA(bz) phosphoramidite is a specialized chemical building block, a nucleoside phosphoramidite, crucial for the synthesis of modified oligonucleotides.[1] Its full chemical name is N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2] The presence of a fluorine atom at the 2' position of the ribose sugar ring confers unique and advantageous properties to the resulting oligonucleotides, making them valuable tools in modern therapeutics and diagnostics.[1][3]

Oligonucleotides incorporating 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation, which is a significant challenge for in vivo applications of standard DNA and RNA.[3][4] This modification also increases the thermal stability of duplexes formed with target RNA sequences.[3] Consequently, this phosphoramidite is frequently utilized in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where stability and high binding affinity are paramount.[1][3]

Core Properties and Specifications

The physical and chemical properties of **DMT-2'-F-dA(bz) phosphoramidite** are summarized below. There is a minor discrepancy in the reported molecular weight and formula in the literature. The most commonly cited values are presented, with alternative values noted.

Property	Value	References
Molecular Formula	C47H51FN7O7P	[2]
Alternative: C48H53FN7O7P	[5][6]	
Molecular Weight	875.92 g/mol	
Alternative: 889.95 g/mol	[5][6]	
CAS Number	136834-22-5	[2]
Appearance	White to off-white powder	[2]
Purity (by ³¹ P NMR)	≥99%	[2]
Purity (by RP-HPLC)	≥99.0%	[2]
Storage Conditions	-20±5°C	[2]

Key Applications in Research and Drug Development

The incorporation of 2'-fluoro-modified nucleosides offers significant advantages for therapeutic oligonucleotides:

- **Antisense Oligonucleotides:** Chimeric oligonucleotides containing 2'-F RNA and DNA can form DNA/RNA duplexes that are substrates for RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation. The 2'-F modification increases the melting temperature (T_m) of the duplex with the target RNA by approximately 1.8°C per modification, enhancing potency.[3]
- **siRNA and RNAi Therapeutics:** In the context of RNA interference (RNAi), fully substituting siRNA with 2'-F and 2'-O-Methyl RNA modifications has been shown to enhance stability in plasma and dramatically increase the gene-silencing capability—in some cases, by more than 500-fold compared to unmodified siRNA.[3]
- **Aptamers:** The inclusion of 2'-fluoro pyrimidines in RNA aptamers provides them with substantially increased nuclease resistance and often equal or higher binding affinity for their targets compared to their unmodified counterparts.[3]

- Nuclease Resistance: While the 2'-F modification itself provides a degree of nuclease resistance, it is often used in conjunction with phosphorothioate (PS) linkages to further enhance stability, particularly at the 5' and 3' ends of the oligonucleotide.^{[3][4]}

Experimental Protocols

The use of **DMT-2'-F-dA(bz) phosphoramidite** in automated solid-phase oligonucleotide synthesis is similar to standard DNA or RNA synthesis but requires key modifications to the standard protocols.

Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for incorporating a 2'-F-dA(bz) monomer.

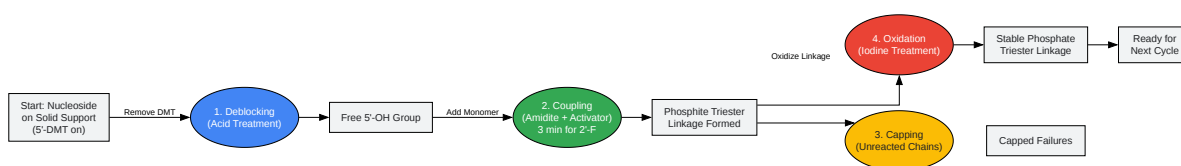
- Preparation:
 - Dissolve **DMT-2'-F-dA(bz) phosphoramidite** in anhydrous acetonitrile to the recommended concentration for the specific DNA/RNA synthesizer (e.g., 0.1 M).
 - Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.
- Synthesis Cycle:
 - Step 1: Deblocking (Detritylation)
 - The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling step.
 - Step 2: Coupling
 - The dissolved **DMT-2'-F-dA(bz) phosphoramidite** is mixed with an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) and delivered to the synthesis column.

- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Crucial Modification: An extended coupling time is required for 2'-fluoro phosphoramidites. A coupling time of 3 minutes is recommended, as opposed to the typical 90 seconds for standard DNA monomers.
- Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran (THF)/water/pyridine mixture.
- Cleavage and Deprotection:
 - After the final sequence is synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
 - Recommended Deprotection Conditions:
 - Use concentrated aqueous ammonia at 55°C for 8 hours.
 - Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (AMA) at 65°C for 10 minutes.
- Purification:
 - The final product is typically purified using High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques to isolate the full-length oligonucleotide from shorter, failed sequences.

Visualized Workflows and Pathways

Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

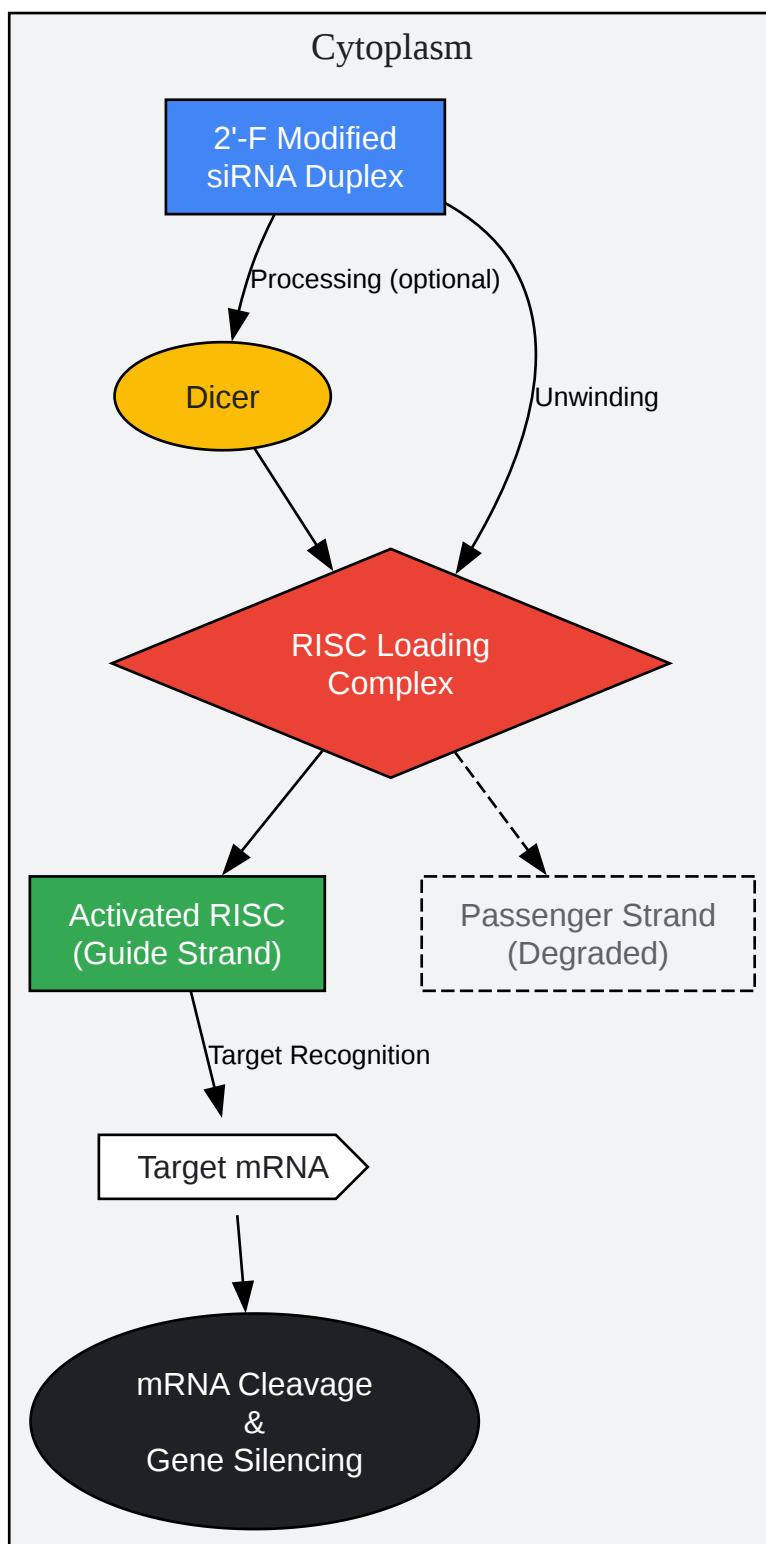


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Caption: Solid-phase oligonucleotide synthesis cycle.

RNA Interference (RNAi) Signaling Pathway

This diagram shows a simplified pathway for gene silencing mediated by siRNAs, a common application for oligonucleotides containing 2'-fluoro modifications.



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Caption: Simplified RNA interference (RNAi) pathway.

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